Cas no 2138052-03-4 (3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride)

3-(3-Cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis. Its cyclopropylpropoxy and methyl-substituted propane backbone contribute to its unique reactivity, making it valuable for constructing complex molecular frameworks, particularly in pharmaceutical and agrochemical applications. The sulfonyl chloride moiety enables efficient nucleophilic substitution reactions, facilitating the introduction of sulfonate or sulfonamide functionalities. This compound offers controlled steric and electronic properties due to its tailored structure, enhancing selectivity in synthetic pathways. Its stability under standard handling conditions ensures reliable performance in multi-step syntheses. Proper storage under inert conditions is recommended to maintain reactivity.
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride structure
2138052-03-4 structure
Product name:3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
CAS No:2138052-03-4
MF:C10H19ClO3S
MW:254.774061441422
CID:6362524
PubChem ID:165499015

3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
    • 2138052-03-4
    • EN300-1145208
    • Inchi: 1S/C10H19ClO3S/c1-9(8-15(11,12)13)7-14-6-2-3-10-4-5-10/h9-10H,2-8H2,1H3
    • InChI Key: JQDKHRBQKYXRAJ-UHFFFAOYSA-N
    • SMILES: ClS(CC(C)COCCCC1CC1)(=O)=O

Computed Properties

  • Exact Mass: 254.0743433g/mol
  • Monoisotopic Mass: 254.0743433g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 8
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 51.8Ų

3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1145208-0.05g
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
2138052-03-4 95%
0.05g
$647.0 2023-10-25
Enamine
EN300-1145208-1g
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
2138052-03-4 95%
1g
$770.0 2023-10-25
Enamine
EN300-1145208-10g
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
2138052-03-4 95%
10g
$3315.0 2023-10-25
Enamine
EN300-1145208-1.0g
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
2138052-03-4
1g
$0.0 2023-06-09
Enamine
EN300-1145208-5g
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
2138052-03-4 95%
5g
$2235.0 2023-10-25
Enamine
EN300-1145208-2.5g
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
2138052-03-4 95%
2.5g
$1509.0 2023-10-25
Enamine
EN300-1145208-0.25g
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
2138052-03-4 95%
0.25g
$708.0 2023-10-25
Enamine
EN300-1145208-0.5g
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
2138052-03-4 95%
0.5g
$739.0 2023-10-25
Enamine
EN300-1145208-0.1g
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
2138052-03-4 95%
0.1g
$678.0 2023-10-25

3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride Related Literature

Additional information on 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride

Professional Introduction to Compound with CAS No. 2138052-03-4 and Product Name: 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride

The compound with the CAS number 2138052-03-4 and the product name 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of a sulfonyl chloride functional group, combined with an alkoxy side chain derived from cyclopropylpropyl, makes this molecule a versatile intermediate for various chemical transformations.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for specialized intermediates that can facilitate the synthesis of complex bioactive molecules. The 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride stands out as a promising candidate due to its ability to serve as a precursor in the preparation of sulfonamides, which are widely recognized for their pharmacological properties. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticonvulsant activities, making them a cornerstone in medicinal chemistry.

The structural motif of 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride incorporates a cyclopropyl group, which is known for its stability and resistance to metabolic degradation. This feature is particularly advantageous in drug design, as it can enhance the bioavailability and pharmacokinetic profile of the final therapeutic agent. Additionally, the 2-methylpropane-1-sulfonyl moiety contributes to the compound's reactivity, allowing for further functionalization through nucleophilic substitution reactions. These characteristics make it an invaluable tool in the synthesis of novel drug candidates.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have demonstrated that 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride can interact effectively with biological targets, suggesting its suitability for use in structure-based drug design. The sulfonyl chloride group is particularly noteworthy, as it can form covalent bonds with nucleophiles, enabling the construction of complex molecular architectures. This property has been exploited in the development of protease inhibitors and other enzyme-targeting agents.

The synthesis of 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride involves a multi-step process that requires precise control over reaction conditions. The introduction of the sulfonyl chloride functionality typically involves chlorosulfonation followed by alkylation or etherification, depending on the desired substitution pattern. The cyclopropyl group is introduced through nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic strategies have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.

In addition to its pharmaceutical relevance, 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride has shown promise in materials science applications. The compound's ability to undergo selective functionalization makes it a valuable building block for polymers and coatings that require tailored chemical properties. For instance, it can be used to introduce sulfonamide linkages into polymer chains, enhancing their thermal stability and mechanical strength. Such modifications are particularly relevant in the development of advanced materials for industrial and aerospace applications.

The growing interest in green chemistry has also influenced the synthesis of 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride. Researchers are increasingly exploring solvent-free reactions and catalytic methods to minimize waste and energy consumption. These sustainable approaches align with global efforts to reduce the environmental impact of chemical manufacturing processes. By adopting greener synthetic routes, chemists can produce this compound more efficiently while adhering to stringent environmental regulations.

Future research directions for 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride include its exploration as a scaffold for discovering new therapeutic agents. The combination of cycloalkyl and sulfonyl groups provides a unique platform for structure-activity relationship studies. By systematically modifying substituents on these moieties, scientists can identify derivatives with enhanced potency and selectivity against disease-causing targets. This approach has already led to several breakthroughs in antiviral and anticancer drug discovery.

The role of this compound in medicinal chemistry is further underscored by its compatibility with modern biocatalytic methods. Enzyme-mediated reactions offer a sustainable alternative to traditional synthetic techniques, providing high selectivity and mild reaction conditions. For instance, lipases have been employed to perform regioselective etherifications on 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride, yielding valuable intermediates with minimal byproduct formation.

In conclusion, 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride represents a significant advancement in chemical synthesis with broad applications across pharmaceuticals and materials science. Its unique structural features make it an ideal candidate for further exploration in drug development and industrial chemistry. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to play an increasingly important role in advancing scientific innovation.

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